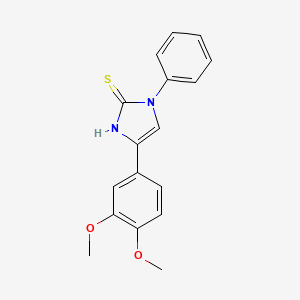

4-(3,4-dimethoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(3,4-dimethoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the thione group (-C(=S)-) indicates that one of the carbon atoms in the imidazole ring is double-bonded to a sulfur atom .

Scientific Research Applications

Chemical Properties and Synthesis

One study explored the electron impact mass spectra of substituted 1,3-dihydro-2H-imidazole-2-thiones, including derivatives similar to the compound . The study highlighted how the fragmentation pattern is influenced by N-substituents, revealing insights into the compound's chemical behavior under specific conditions (Cert & Trujillo Péerez-Lanzac, 1987).

Antimicrobial and Anti-Proliferative Activities

A separate investigation focused on the synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, demonstrating significant in vitro antimicrobial activity against various pathogens and anti-proliferative activity against multiple cancer cell lines. This suggests the compound's potential utility in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Coordination Polymers and Photoluminescence Properties

Research on constructing transition-metal coordination polymers using multifunctional imidazole dicarboxylates, including variants of the compound of interest, has led to the creation of polymers with unique structural characteristics. These studies contribute to our understanding of the compound's role in forming complex structures and its properties under different conditions, showcasing its potential in materials science (Xiong et al., 2013).

Fluorescence Quenching Mechanisms

Another study investigated fluorescence quenching mechanisms in substituted imidazoles, providing evidence for a hydrogen-bonded dimer as a radiationless decay channel in derivatives of the compound. This finding is essential for understanding the fluorescence behavior of these molecules, which could have implications for their use in sensing and imaging applications (Testa, 1991).

Safety and Hazards

properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-20-15-9-8-12(10-16(15)21-2)14-11-19(17(22)18-14)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIYJGYAUZWYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325902 |

Source

|

| Record name | 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670602 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione | |

CAS RN |

865655-79-4 |

Source

|

| Record name | 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid](/img/structure/B2479620.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)

![N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2479626.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2479627.png)

![N-[(E)-2-thienylmethylidene]aniline](/img/structure/B2479630.png)

![4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2479642.png)